molecular formula C18H21N5O5S B6497233 4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 952847-72-2

4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Numéro de catalogue: B6497233
Numéro CAS: 952847-72-2
Poids moléculaire: 419.5 g/mol
Clé InChI: JITMUWQAQUMYQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a benzamide derivative featuring a dipropylsulfamoyl moiety and a 1,3,4-oxadiazole ring substituted with a 1,2-oxazol-5-yl group. Structurally, it belongs to the 1,3,4-oxadiazole class, which is known for its antimicrobial and enzyme-inhibitory properties . The dipropylsulfamoyl group may enhance lipophilicity and membrane permeability, while the oxazole-oxadiazole scaffold could facilitate target binding via hydrogen bonding and π-π interactions.

Propriétés

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c1-3-11-23(12-4-2)29(25,26)14-7-5-13(6-8-14)16(24)20-18-22-21-17(27-18)15-9-10-19-28-15/h5-10H,3-4,11-12H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITMUWQAQUMYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonation of the benzamide core with dipropylsulfamoyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Analyse Des Réactions Chimiques

Types of Reactions

4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Applications De Recherche Scientifique

4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The oxadiazole and oxazole rings play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide with three analogs: LMM5, LMM11, and risvodétinib (WHO List 90). Key structural and functional differences are highlighted in Table 1.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Sulfamoyl/Amide Substituent Oxadiazole Substituent Biological Target Key Properties
Target Compound Dipropylsulfamoyl 1,2-Oxazol-5-yl Hypothesized Trr1 inhibitor High lipophilicity (predicted)
LMM5 Benzyl(methyl)sulfamoyl 4-Methoxyphenylmethyl Trr1 inhibitor (C. albicans) MIC: 8 µg/mL (C. albicans)
LMM11 Cyclohexyl(ethyl)sulfamoyl Furan-2-yl Trr1 inhibitor (C. albicans) MIC: 16 µg/mL (C. albicans)
Risvodétinib 4-[(4-Methylpiperazin-1-yl)methyl] Pyridin-3-yl (kinase-targeting) Kinase (e.g., JAK/STAT) Oncology applications

Key Comparisons

However, the bulkier substituents in LMM5 and LMM11 may enhance Trr1 binding affinity through hydrophobic interactions . Risvodétinib replaces the sulfamoyl group with a piperazinylmethyl moiety, optimizing it for kinase inhibition rather than antifungal activity .

Oxadiazole Substituent Contributions

  • The 1,2-oxazol-5-yl group in the target compound introduces an electronegative heterocycle, which may strengthen hydrogen bonding with Trr1 compared to LMM11’s furan-2-yl (weaker electronegativity) or LMM5’s 4-methoxyphenylmethyl (bulkier aromatic group) .
  • Risvodétinib’s pyridin-3-yl substituent is tailored for kinase active-site interactions, reflecting divergent therapeutic applications .

Biological Activity

  • LMM5 and LMM11 exhibit moderate antifungal activity against C. albicans (MIC: 8–16 µg/mL), outperforming fluconazole-resistant strains . The target compound’s activity remains uncharacterized, but its structural features suggest comparable or improved potency due to optimized substituent interactions.
  • Risvodétinib’s clinical profile emphasizes kinase inhibition, underscoring the structural versatility of benzamide-oxadiazole hybrids .

Pharmacokinetic Predictions

  • The dipropylsulfamoyl group likely increases logP (predicted ~3.5) relative to LMM5 (logP ~4.2) and LMM11 (logP ~4.5), balancing solubility and membrane permeability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.